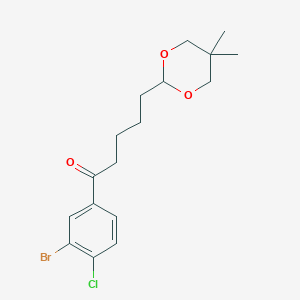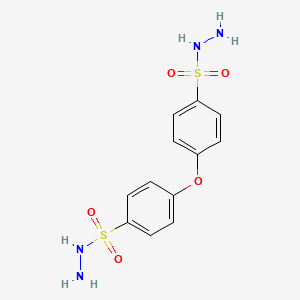
3-Bromo-2,6-diiodo-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-2,6-diiodo-5-methoxypyridine” is a chemical compound with the empirical formula C6H4BrI2NO . It has a molecular weight of 439.82 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 439.82 and its empirical formula is C6H4BrI2NO . The SMILES string for this compound isCOc1cc(Br)c(I)nc1I , which provides a textual representation of the compound’s structure.
Aplicaciones Científicas De Investigación
Organic Synthesis
3-Bromo-2,6-diiodo-5-methoxypyridine: is a valuable compound in organic synthesis. Its halogenated structure makes it a versatile intermediate for various coupling reactions, such as Suzuki and Heck reactions . Researchers utilize it to synthesize complex molecules that can serve as building blocks for pharmaceuticals or agrochemicals.
Drug Discovery
In drug discovery, this compound’s reactivity with different organic moieties enables the creation of diverse libraries of drug-like molecules . These libraries are screened for biological activity, aiding in the identification of new therapeutic agents.
Material Science
The compound’s utility in material science stems from its potential to modify the surface properties of materials. By incorporating it into polymers, researchers can alter electrical conductivity and resistance to degradation .
Analytical Chemistry
3-Bromo-2,6-diiodo-5-methoxypyridine: can be used as a standard or reagent in analytical chemistry to develop new analytical methods for detecting complex molecules . It helps in quantifying the presence of specific compounds in a mixture.
Environmental Science
Environmental scientists may explore the use of this compound in the degradation of pollutants. Its halogen atoms could potentially break down harmful organic compounds in the environment .
Biochemistry
In biochemistry, the compound finds applications in probing the structure and function of biomolecules. It can act as a cross-linking agent or a molecular probe to study protein interactions .
Agricultural Research
Agricultural researchers might investigate 3-Bromo-2,6-diiodo-5-methoxypyridine for its role in the synthesis of new pesticides or herbicides. Its structural complexity allows for the creation of compounds that target specific pests or weeds without affecting crops .
Nanotechnology
Lastly, in nanotechnology, this compound could be used to synthesize nanoparticles with specific properties, such as enhanced catalytic activity or unique optical characteristics .
Safety and Hazards
Mecanismo De Acción
Target of Action
Molecular docking studies have been executed on the active sites of brd2 inhibitors , suggesting that BRD2 could be a potential target. BRD2 is a protein that plays a crucial role in cellular processes such as transcriptional regulation and cell cycle progression.
Mode of Action
The compound might interact with its targets through hydrogen bond interactions . These interactions could lead to changes in the conformation or activity of the target proteins, thereby influencing cellular processes.
Propiedades
IUPAC Name |
3-bromo-2,6-diiodo-5-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI2NO/c1-11-4-2-3(7)5(8)10-6(4)9/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIKLFGDHVQDIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1I)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649801 |
Source


|
| Record name | 3-Bromo-2,6-diiodo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-diiodo-5-methoxypyridine | |
CAS RN |
1040682-61-8 |
Source


|
| Record name | 3-Bromo-2,6-diiodo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)







